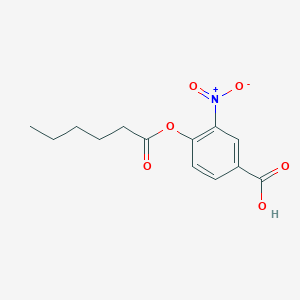
4-(Hexanoyloxy)-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hexanoyloxy)-3-nitrobenzoic acid is an organic compound that belongs to the family of benzoic acids It is characterized by the presence of a hexanoyloxy group at the 4-position and a nitro group at the 3-position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexanoyloxy)-3-nitrobenzoic acid typically involves the esterification of 3-nitrobenzoic acid with hexanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hexanoyloxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the hexanoyloxy group, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate or chromium trioxide for oxidation.
Major Products Formed
Reduction: 4-(Hexanoyloxy)-3-aminobenzoic acid.
Substitution: 3-nitrobenzoic acid and hexanol.
Oxidation: Various oxidized derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
4-(Hexanoyloxy)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
Materials Science: Due to its structural properties, it can be used in the design and synthesis of liquid crystalline materials, which have applications in display technologies and sensors.
Mécanisme D'action
The mechanism of action of 4-(Hexanoyloxy)-3-nitrobenzoic acid largely depends on its chemical structure and the specific context in which it is used. For instance, if used as a precursor in organic synthesis, its reactivity is influenced by the electron-withdrawing nitro group and the ester functionality. These groups can affect the compound’s reactivity towards nucleophiles and electrophiles, thereby determining the pathways and products of its reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hexanoyloxy)-2-nitrobenzoic acid: Similar structure but with the nitro group at the 2-position.
4-(Butanoyloxy)-3-nitrobenzoic acid: Similar structure but with a butanoyloxy group instead of a hexanoyloxy group.
4-(Hexanoyloxy)-3-methylbenzoic acid: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4-(Hexanoyloxy)-3-nitrobenzoic acid is unique due to the specific positioning of the hexanoyloxy and nitro groups on the benzene ring. This unique arrangement can influence its chemical reactivity and physical properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
65293-27-8 |
|---|---|
Formule moléculaire |
C13H15NO6 |
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
4-hexanoyloxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C13H15NO6/c1-2-3-4-5-12(15)20-11-7-6-9(13(16)17)8-10(11)14(18)19/h6-8H,2-5H2,1H3,(H,16,17) |
Clé InChI |
MKBKTOPPOVMOOV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14478510.png)
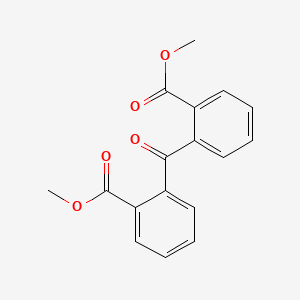

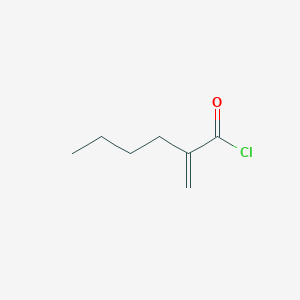
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
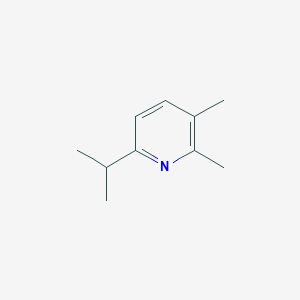
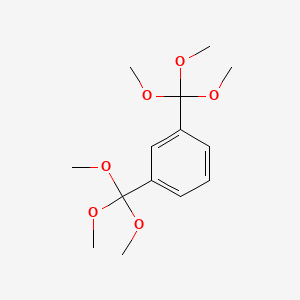

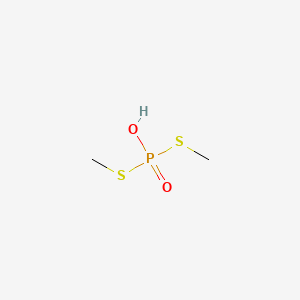
![2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-](/img/structure/B14478569.png)
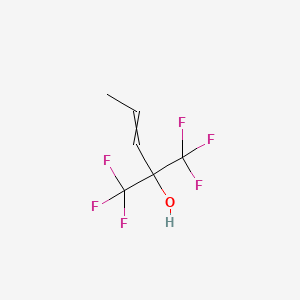
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
